

Spectroscopic Profile of 2'-Hydroxy-4'-methylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Hydroxy-4'-methylacetophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2'-Hydroxy-4'-methylacetophenone**, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2'-Hydroxy-4'-methylacetophenone** is $C_9H_{10}O_2$, with a molecular weight of 150.17 g/mol. [1][2][3] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
12.1 (approx.)	Singlet (broad)	1H	-	Ar-OH
7.62	Doublet	1H	8.0	Ar-H (H-6')
6.75	Doublet	1H	8.0	Ar-H (H-5')
6.68	Singlet	1H	-	Ar-H (H-3')
2.53	Singlet	3H	-	-COCH ₃
2.32	Singlet	3H	-	Ar-CH ₃

¹³C NMR (Carbon NMR) Data[1][4]

Chemical Shift (δ) ppm	Assignment
203.0	C=O
162.1	C-OH (C-2')
145.2	C-CH ₃ (C-4')
130.8	C-H (C-6')
120.9	C-COCH ₃ (C-1')
118.5	C-H (C-5')
116.8	C-H (C-3')
28.5	-COCH ₃
21.8	Ar-CH ₃

Infrared (IR) Spectroscopy[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2'-Hydroxy-4'-methylacetophenone** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Strong, Broad	O-H stretch (phenolic)
3050-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1650	Strong	C=O stretch (ketone, conjugated)
1615, 1580, 1490	Medium-Strong	C=C stretch (aromatic ring)
1250	Strong	C-O stretch (phenol)
820	Strong	C-H bend (aromatic, para-substituted)

Mass Spectrometry (MS)[1][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
150	65	[M] ⁺ (Molecular Ion)
135	100	[M-CH ₃] ⁺ (Base Peak)
107	30	[M-COCH ₃] ⁺
77	15	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2'-Hydroxy-4'-methylacetophenone** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO-}d_6$) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
- Cap the NMR tube securely.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength
- Pulse Program: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Spectral Width: 0-15 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 512-2048 (or more, depending on concentration)

- Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small, representative sample of solid **2'-Hydroxy-4'-methylacetophenone** directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Mode: Transmittance or Absorbance

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

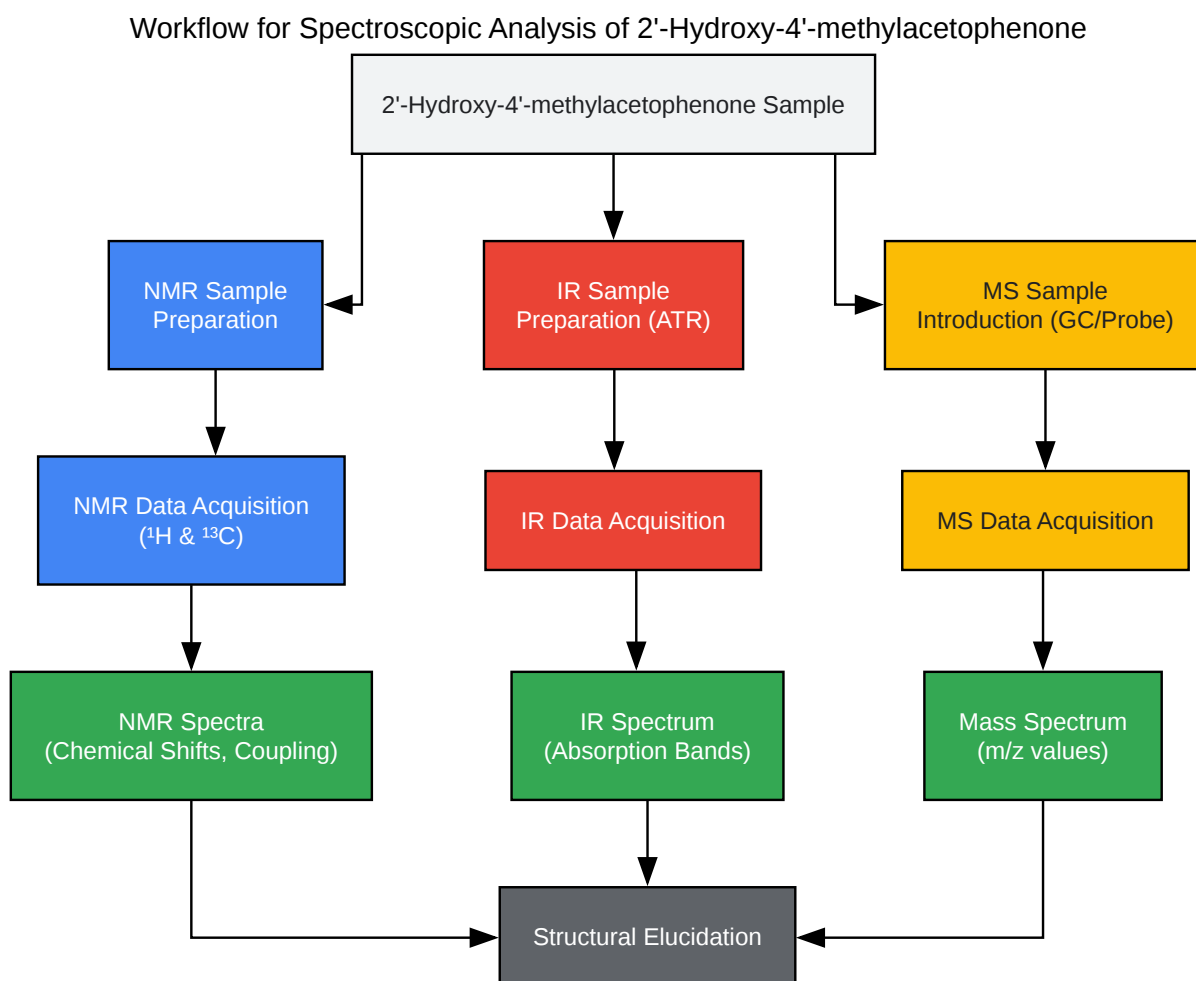
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- For a direct insertion probe, heat the probe to volatilize the sample into the ion source.
- Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrument Parameters:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Mass Range: m/z 40-400
- Scan Speed: 1000-2000 amu/s
- Ion Source Temperature: 200-250 °C

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2'-Hydroxy-4'-methylacetophenone**.



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Caption: Spectroscopic analysis workflow.

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